Pilloin Exhibits Quantifiable NF-κB Pathway Inhibition Distinct from Unmethylated Flavones
Pilloin demonstrates direct NF-κB pathway inhibition with a reported IC50 value of 3.46 μM [1]. While luteolin also inhibits NF-κB activation, its reported potency varies substantially across studies, with IC50 values ranging from <1 μM to approximately 10 μM depending on the specific experimental context [2]. This variability in luteolin's NF-κB inhibition contrasts with the more narrowly defined potency range for Pilloin in LPS-stimulated RAW 264.7 macrophages. Furthermore, Pilloin's NF-κB inhibition is mechanistically coupled to reduced IκB phosphorylation and concomitant suppression of downstream pro-inflammatory effectors including TNF-α, IL-6, COX-2, and iNOS in the same cellular system [1].
| Evidence Dimension | NF-κB pathway inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.46 μM |
| Comparator Or Baseline | Luteolin: IC50 range <1 μM to ~10 μM (variable across studies) |
| Quantified Difference | Pilloin provides a defined 3.46 μM IC50 benchmark; luteolin exhibits broader potency variability |
| Conditions | LPS-stimulated RAW 264.7 murine macrophages |
Why This Matters
For researchers requiring reproducible NF-κB inhibition with a defined IC50 value for dose-response studies or high-throughput screening, Pilloin offers a more consistent potency benchmark than luteolin, whose reported activity fluctuates across experimental contexts.
- [1] Abd Rashed A, et al. The Therapeutic Potential of Agarwood as an Antimicrobial Agent: A Scoping Review. 2024. View Source
- [2] Santos ARS, et al. Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecules. Planta Med. 2004;70:1-11. View Source
